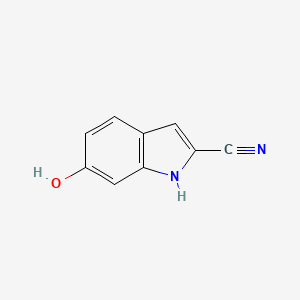

6-羟基-1H-吲哚-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-1H-indole-2-carbonitrile is a compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is a pale-yellow to yellow-brown solid . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Hydroxy-1H-indole-2-carbonitrile and its derivatives is a topic of ongoing research. For instance, one study discusses the synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles . Another study presents the synthesis of new highly functionalized 1H-indole-2-carbonitriles .Molecular Structure Analysis

The InChI code for 6-Hydroxy-1H-indole-2-carbonitrile is 1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

6-Hydroxy-1H-indole-2-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 158.16 . The compound should be stored at a temperature of 2-8°C .科学研究应用

Aldose Reductase Inhibition

Indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the management of diabetic complications. “6-Hydroxy-1H-indole-2-carbonitrile” could potentially serve as a scaffold for developing new ALR2 inhibitors .

Synthesis of Novel Substituted 2-Cyanoindoles

The compound can be used in the synthesis of novel substituted 2-cyanoindoles, which are valuable in medicinal chemistry for their diverse biological activities. This synthesis often involves cross-coupling reactions of indole derivatives .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. Molecular docking studies and screenings against HIV strains suggest that “6-Hydroxy-1H-indole-2-carbonitrile” could be modified to enhance its efficacy against HIV-1 and HIV-2 .

Cycloaddition Reactions

Indoles are versatile building blocks in cycloaddition reactions, which are crucial in creating complex organic compounds. The compound could participate in oxidative and hydrogenative dearomative [3+2] cycloaddition reactions, expanding its utility in synthetic organic chemistry .

安全和危害

作用机制

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 6-Hydroxy-1H-indole-2-carbonitrile may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 6-Hydroxy-1H-indole-2-carbonitrile with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities

Result of Action

Given the diverse biological activities of indole derivatives , it’s plausible that 6-Hydroxy-1H-indole-2-carbonitrile could have a range of effects at the molecular and cellular levels.

属性

IUPAC Name |

6-hydroxy-1H-indole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFSKMEYLTTAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857249 |

Source

|

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-1H-indole-2-carbonitrile | |

CAS RN |

1092350-96-3 |

Source

|

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)

![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)

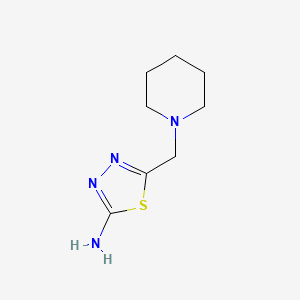

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)

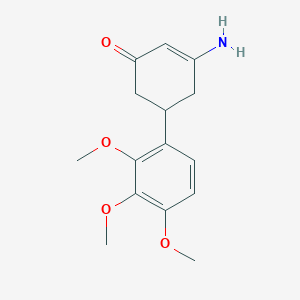

![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)

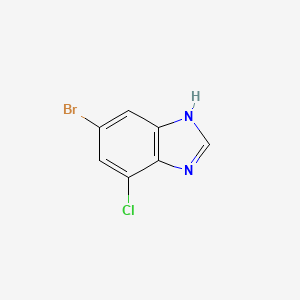

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

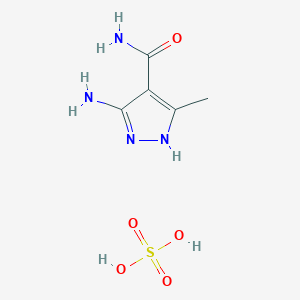

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)